3,5-dinitropyridine chemical properties and structure
3,5-dinitropyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3,5-dinitropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this energetic and synthetically versatile heterocyclic compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and synthetic aspects.
Chemical Structure and Properties
3,5-Dinitropyridine is a pyridine (B92270) ring substituted with two nitro groups at the 3 and 5 positions. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring, making it susceptible to nucleophilic attack.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-dinitropyridine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O₄ | [1] |
| Molecular Weight | 169.10 g/mol | [1] |
| CAS Number | 940-06-7 | [1] |
| Appearance | Pale yellow prisms | [2] |
| Melting Point | 105-107 °C | [3] |
| Density | 1.654 g/cm³ (calculated) | [2] |
Crystal Structure
The crystal structure of 3,5-dinitropyridine has been determined by X-ray crystallography. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁[2]. The pyridine ring is essentially planar, with one nitro group being nearly coplanar with the ring and the other slightly rotated[2]. This slight rotation is attributed to packing interactions within the crystal lattice[2].
Table 2: Crystal Data and Structure Refinement for 3,5-Dinitropyridine [2]
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 19.918(3) |
| b (Å) | 6.465(1) |
| c (Å) | 5.272(1) |
| Volume (ų) | 678.9 |
| Z | 4 |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for 3,5-Dinitropyridine
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | δ ~9.6 ppm (s, 1H, H-4), ~9.4 ppm (s, 2H, H-2, H-6) |
| ¹³C NMR | δ ~152 ppm (C-2, C-6), ~148 ppm (C-3, C-5), ~120 ppm (C-4) |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600-1585 (C=C stretch), ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch)[4] |
| Mass Spec (EI) | m/z 169 (M⁺), 123 (M⁺ - NO₂)[1] |
Synthesis and Reactivity
Synthesis
Several synthetic routes to 3,5-dinitropyridine have been reported, often involving the nitration of pyridine derivatives. A common approach involves the decarboxylation of 3,5-dinitroisonicotinic acid. Other methods include multi-component reactions[3].
A three-component cyclocondensation reaction has also been described for the synthesis of 3,5-dinitropyridine derivatives, which can be adapted to produce the parent compound[3]. This method involves the reaction of nitroacetone, triethyl orthoformate, and an appropriate enamine in acetic acid[3].
Reactivity
The electron-deficient nature of the pyridine ring in 3,5-dinitropyridine makes it highly reactive towards nucleophiles. The nitro groups can be displaced by various nucleophiles, and the ring can undergo dearomatization reactions[6]. The outcome of the reaction, either nucleophilic substitution of a nitro group or conjugate addition, depends on the nature of the nucleophile[6]. Anionic oxygen, nitrogen, and sulfur nucleophiles tend to cause substitution of a nitro group, whereas carbon nucleophiles often lead to dearomatization through 1,2- or 1,4-addition[6].
Biological Activity and Signaling Pathways
Current scientific literature primarily focuses on the synthetic applications and energetic properties of 3,5-dinitropyridine. There is a notable lack of information regarding its specific biological activities or its involvement in defined cellular signaling pathways. Its derivatives, however, are precursors to a range of biologically active molecules, including compounds with potential antitumor, antiviral, and anti-neurodegenerative properties[3][7].
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of 3,5-dinitropyridine, based on common laboratory practices for similar compounds.
Caption: Generalized workflow for the synthesis and characterization of 3,5-dinitropyridine.
Reactivity with Nucleophiles
The following diagram illustrates the logical relationship of the reactivity of 3,5-dinitropyridine with different types of nucleophiles.
Caption: Reactivity pathways of 3,5-dinitropyridine with different classes of nucleophiles.
Conclusion
3,5-Dinitropyridine is a valuable compound in synthetic organic chemistry, serving as a precursor for a variety of more complex heterocyclic systems. Its chemistry is dominated by the strong electron-withdrawing nature of the two nitro groups, which dictates its reactivity towards nucleophiles. While its physical and structural properties are reasonably well-documented, a comprehensive public database of its experimental spectroscopic data is lacking. Further research into the biological activities of 3,5-dinitropyridine and its derivatives may unveil novel applications in medicinal chemistry and drug development.
References
- 1. 3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. prepchem.com [prepchem.com]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. researchgate.net [researchgate.net]
